4-(4-methoxyphenyl)sulfanylbenzoic Acid
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Overview
Description
4-(4-methoxyphenyl)sulfanylbenzoic Acid is an organic compound that features a benzoic acid core substituted with a methoxyphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic Acid typically involves the reaction of 4-methoxyphenylthiol with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)sulfanylbenzoic Acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)sulfanylbenzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)sulfanylbenzoic Acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its functional groups, influencing biological pathways. The methoxyphenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can affect the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with an oxygen atom instead of sulfur.
4-Methoxybenzoic acid: Lacks the sulfanyl group, making it less versatile in certain reactions.
4-(4-Methylphenylsulfanyl)benzoic acid: Similar but with a methyl group instead of a methoxy group.
Uniqueness
4-(4-methoxyphenyl)sulfanylbenzoic Acid is unique due to the presence of both a methoxy group and a sulfanyl group, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQLAPRSSMRJRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461334 |
Source
|
Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252973-46-9 |
Source
|
Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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